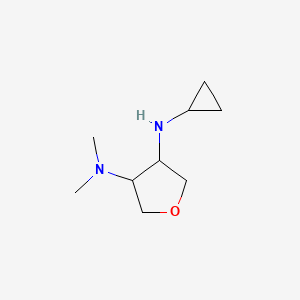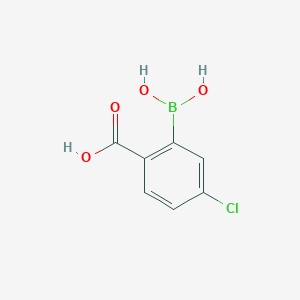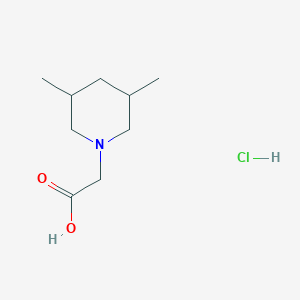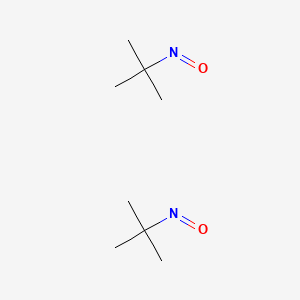
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride
Übersicht
Beschreibung
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride is a chemical compound with the CAS Number: 1185351-00-1 . It has a molecular weight of 230.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12;/h3-7H,2,11-12H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Research on Related Compounds
Estrogenic and Proestrogenic Properties of Methoxychlor Contaminants
- Study by Bulger, W., Feil, V., and Kupfer, D. (1985) in Molecular Pharmacology.
- Investigated estrogenic or proestrogenic properties of methoxychlor contaminants and their metabolites.
- Found certain compounds to be active estrogens, highlighting the potential endocrine-disrupting effects of these chemicals (Bulger et al., 1985).
Pyrolysis Products of Psychoactive Substances
- Research by Texter, K. B., Waymach, R., et al. (2018) in Drug Testing and Analysis.
- Identified pyrolysis products of new psychoactive substances, including those with structural similarities to the query compound.
- Highlighted the formation of potentially toxic pyrolysis products, important for understanding the thermal stability and safety of related compounds (Texter et al., 2018).
Metabolism of Phenethylamine in Rats
- Study by Kanamori, T., Inoue, H., et al. (2002) in Journal of Analytical Toxicology.
- Explored the in vivo metabolism of a psychoactive phenethylamine in rats, providing insights into metabolic pathways and potential toxicity of related compounds (Kanamori et al., 2002).
Synthesis of Vic-Dioxime Complexes
- Research by Canpolat, E., and Kaya, M. (2005) in Journal of Coordination Chemistry.
- Involved the synthesis of complexes with ethanimidamide derivatives, relevant for understanding the chemical behavior and potential applications of similar compounds (Canpolat & Kaya, 2005).
Fluoroionophores Based on Diamine-Salicylaldehyde Derivatives
- Study by Hong, W., Lin, C.-C., et al. (2012) in Dyes and Pigments.
- Developed fluoroionophores from derivatives structurally related to the query compound, useful for metal cation detection and signaling applications (Hong et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenoxy)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCILJTGVCLEMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride](/img/structure/B1418653.png)











